Tert-butyl 3-allyl-3-aminohex-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

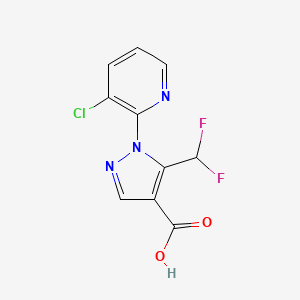

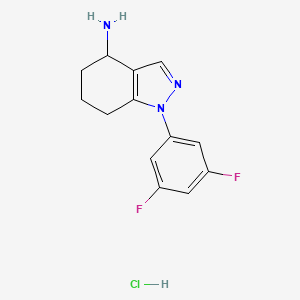

Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 . It has a molecular weight of 225.33 .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not detailed in the available resources .Scientific Research Applications

Synthetic Applications and Environmental Impact

- Synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, are extensively used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Their widespread use has led to environmental occurrence and concerns regarding human exposure and toxicity. Research suggests developing novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Environmental Fate

- Studies on the decomposition of methyl tert-butyl ether (MTBE) highlight the environmental implications of tert-butyl compounds. The use of radio frequency (RF) plasma reactors for the decomposition of MTBE showcases innovative approaches to mitigating environmental pollution from such compounds (L. Hsieh et al., 2011).

Advanced Material Applications

- Research on three-phase partitioning (TPP) has explored the separation and purification of bioactive molecules from natural sources, including the use of tert-butanol in the TPP process. This highlights the role of tert-butyl derivatives in non-chromatographic bioseparation technologies (Jingkun Yan et al., 2018).

Catalysis and Synthesis

- Tert-butanesulfinamide has been utilized in the synthesis of N-heterocycles via sulfinimines, indicating the importance of tert-butyl based compounds in stereoselective synthesis and the production of therapeutically relevant compounds (R. Philip et al., 2020).

Membrane Technology for Purification

- The application of polymer membranes in the purification of fuel additives, highlighting the significance of tert-butyl compounds like MTBE in fuel performance and the challenges in obtaining pure additives from production processes. Pervaporation using polymer membranes offers a highly selective separation method for such compounds (A. Pulyalina et al., 2020).

Properties

IUPAC Name |

tert-butyl 3-amino-3-prop-2-enylhex-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQIBNRVVEBRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC=C)(CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)